Barium strontium dititanate(2-)

Vue d'ensemble

Description

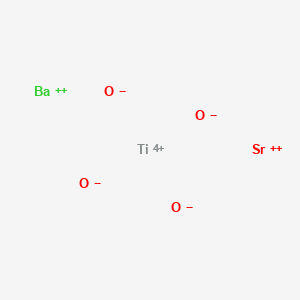

Barium strontium titanate, also known as BST, is a mixed oxide compound with the general formula Ba1-xSrxTiO3, where x can vary between 0 and 1 . This compound is widely recognized for its remarkable dielectric, ferroelectric, and piezoelectric properties . BST is a solid solution of BaTiO3 (BT) and SrTiO3 (ST), which has found many applications in different fields, such as ultra-large-scale dynamic random access memory, non-volatile ferroelectric memory, tunable microwave devices, pyroelectric detector, tunable bulk acoustic resonator, and optical waveguide devices .

Synthesis Analysis

BST ferroelectric thin film was fabricated on Ti substrates by micro-arc oxidation (MAO) in an aqueous solution consisting of 0.6 mol/L Ba(OH)2·8H2O and 0.4 mol/L Sr(OH)2·8H2O . The BST film is mainly deposited through an electrophoretic process . Other methods to prepare BST films include magnetron sputtering, sol–gel, pulsed laser deposition, and metal–organic chemical vapor deposition .Molecular Structure Analysis

The BST film is mainly composed of BaxSr(1−x)TiO3 phase . The Ba, Sr, Ti, and O elements are generally uniformly distributed across the film, and the local fluctuation of elements distribution may be caused by MAO holes in the membrane . The ferroelectric behavior arises from the displacement of Ti4+ cations relative to the center of the surrounding oxygen octahedra .Chemical Reactions Analysis

The BST film is mainly composed of BaxSr(1−x)TiO3 phase . The Ba, Sr, Ti, and O elements are generally uniformly distributed across the film, and the local fluctuation of elements distribution may be caused by MAO holes in the membrane . The BST film is mainly deposited through an electrophoretic process .Physical and Chemical Properties Analysis

BST exhibits a high dielectric constant, which is a measure of a material’s ability to store electrical energy . The dielectric constant of the BST thin film is about 283 measured at 1 kHz, and the film has ferroelectric property at room temperature because of the misfit strain in the film .Mécanisme D'action

Safety and Hazards

BST is harmful if swallowed or inhaled . It is an irritant to eyes, skin, mucous membranes, and the respiratory system . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Orientations Futures

BST is a promising material due to its dielectric properties, adjusting the mole ratio of Ba/Sr to meet a wide variety of applications in electronics . Ongoing research on BST thin films, heterostructures, and novel functionalities is expected to further expand the potential applications and impact of this remarkable material .

Propriétés

IUPAC Name |

strontium;barium(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.4O.Sr.Ti/q+2;4*-2;+2;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXRMHUWVGPWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ti+4].[Sr+2].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO4SrTi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924780 | |

| Record name | Barium strontium titanium oxide (BaSrTi2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12430-73-8 | |

| Record name | Barium strontium titanium oxide (BaSrTi2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012430738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium strontium titanium oxide (BaSrTi2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium strontium dititanate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)

![4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile](/img/structure/B3046342.png)

![2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B3046356.png)

![5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3046357.png)